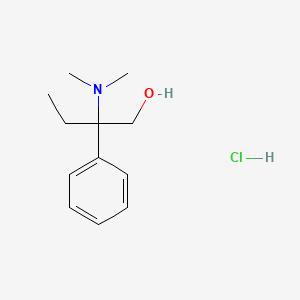

beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride

CAS No.: 60577-23-3

Cat. No.: VC2342794

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60577-23-3 |

|---|---|

| Molecular Formula | C12H20ClNO |

| Molecular Weight | 229.74 g/mol |

| IUPAC Name | 2-(dimethylamino)-2-phenylbutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO.ClH/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H |

| Standard InChI Key | IUWCMNVPMWVJRZ-UHFFFAOYSA-N |

| SMILES | CCC(CO)(C1=CC=CC=C1)N(C)C.Cl |

| Canonical SMILES | CCC(CO)(C1=CC=CC=C1)N(C)C.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride is known by several names in scientific literature. The compound's formal identifiers are presented in Table 1, providing essential reference information for researchers.

Table 1: Chemical Identifiers of Beta-(Dimethylamino)-Beta-Ethylphenethyl Alcohol Hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 60577-23-3 |

| Molecular Formula | C12H20ClNO |

| Molecular Weight | 229.74 g/mol |

| IUPAC Name | 2-(dimethylamino)-2-phenylbutan-1-ol;hydrochloride |

| PubChem CID | 3017189 |

| Standard InChI | InChI=1S/C12H19NO.ClH/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H |

| Standard InChIKey | IUWCMNVPMWVJRZ-UHFFFAOYSA-N |

| SMILES | CCC(CO)(C1=CC=CC=C1)N(C)C.Cl |

The compound is the hydrochloride salt of 2-(dimethylamino)-2-phenylbutan-1-ol (free base), which has its own set of identifiers (CAS: 39068-94-5, MW: 193.29 g/mol) .

Structural Characteristics

Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride features a phenethylamine scaffold with distinctive functional groups. Its structure incorporates:

-

A phenyl ring attached to the beta-carbon

-

A dimethylamino group at the beta position

-

An ethyl substituent also at the beta position

-

A primary alcohol group

-

A hydrochloride salt formation

This unique arrangement of functional groups contributes to its specific biological properties and pharmaceutical potential. The molecule contains both hydrophilic (alcohol, amino) and hydrophobic (phenyl, ethyl) moieties, giving it amphipathic characteristics that influence its pharmacological behavior .

Physical and Chemical Properties

The physical and chemical properties of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride determine its behavior in biological systems and its utility in pharmaceutical formulations. Table 2 presents these properties based on experimental and predicted data.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Crystalline salt |

| Solubility | Soluble in water, alcohols | Enhanced water solubility compared to free base |

| pH Stability | Stable under acidic conditions | Typical of hydrochloride salts |

| Melting Point | Not specified in literature | Data gap |

| Hygroscopicity | Hygroscopic | Requires proper storage conditions |

The free base form (2-(dimethylamino)-2-phenylbutan-1-ol) has additional documented properties:

The compound's hydrochloride salt formation improves water solubility while maintaining stability, making it potentially suitable for pharmaceutical formulations.

Synthesis and Production Methods

Several synthetic routes have been described for producing beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride or its free base form. These methods vary in efficiency, yield, and industrial applicability.

Industrial Synthesis Pathways

A patent-described method for synthesizing the free base involves a multi-step process starting from propiophenone :

-

Addition reaction: Propiophenone is reacted with sodium cyanide and dimethylamine in the presence of water and an organic solvent to produce 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

-

Hydrolysis: The nitrile intermediate undergoes hydrolysis under basic conditions (pH ≥ 12) to form 2-(N,N-dimethylamino)-2-phenylbutyric acid.

-

Esterification: The acid is esterified with ethanol in the presence of sulfuric acid to produce 2-(N,N-dimethylamino)-2-phenylbutyrate.

-

Reduction: The ester is reduced using sodium borohydride or sodium hydride and water to yield 2-(N,N-dimethylamino)-2-phenylbutanol.

-

Salt formation: The free base is converted to the hydrochloride salt through reaction with hydrochloric acid.

Laboratory-Scale Synthesis

Alternative methods for laboratory-scale synthesis have been reported:

-

A nucleophilic substitution reaction between phenethyl alcohol and dimethylamine followed by purification through recrystallization or distillation.

-

The reaction of a phenyl-substituted butanone with dimethylamine under controlled conditions.

These methods provide flexibility for researchers requiring smaller quantities of the compound for experimental purposes.

Biological Activities and Pharmacology

Beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride exhibits several biological activities that make it relevant in medicinal chemistry and pharmaceutical applications.

Antispasmodic Effects

The compound is known for its ability to relieve spasms in the gastrointestinal tract, making it potentially beneficial for treating conditions such as irritable bowel syndrome. This antispasmodic activity likely involves modulation of smooth muscle contractility in the GI tract.

Neurotransmitter Modulation

Research suggests that beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride may play a role in neurotransmitter modulation, though the specific mechanisms remain an area for further investigation. Its structural features, particularly the dimethylamino group, may contribute to interactions with neurotransmitter systems.

Structure-Activity Relationships

The compound's biological activities are related to its structural features:

-

The phenyl ring provides hydrophobic interactions with receptor binding sites

-

The dimethylamino group can participate in ionic and hydrogen bonding interactions

-

The alcohol moiety offers additional hydrogen bonding capability

-

The ethyl substituent increases lipophilicity and may influence receptor selectivity

These structural elements collectively determine the compound's pharmacological profile and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume